4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353972-73-2) is a piperidine-derived compound featuring a benzyl ester moiety and a branched amine substituent. Its molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 331.45 g/mol (calculated from formula) . The compound is commercially available for research purposes but is noted as discontinued in some supplier catalogs .
Properties
IUPAC Name |
benzyl 4-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(13-10-19)17-8-11-20(12-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDCDHGRYYBOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Benzyl Ester: The benzyl ester moiety can be introduced through an esterification reaction involving benzyl alcohol and the carboxylic acid derivative of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Histone Deacetylase Inhibition
One of the most prominent applications of this compound lies in its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, making these compounds valuable in cancer therapy.
- Mechanism : By inhibiting HDAC activity, these compounds can increase histone acetylation levels, promoting gene expression linked to cell differentiation and apoptosis in cancer cells .
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, exhibit significant anticancer properties. They have shown efficacy against various types of tumors by inducing differentiation and apoptosis in malignant cells.
- Case Studies : Preliminary studies have demonstrated that certain derivatives can effectively inhibit the proliferation of leukemia and solid tumor cells with low toxicity profiles .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may offer neuroprotective benefits. The modulation of acetylcholine levels through HDAC inhibition could potentially benefit neurodegenerative conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, where piperidine derivatives are modified to enhance their biological activity. Various derivatives are explored to optimize their pharmacological profiles.
| Derivative | Activity | Reference |
|---|---|---|
| N-(2-amino-4-pyridyl) benzamide | HDAC inhibition | |
| 4-(1-acetylaminopropyl)benzamide | Anticancer activity |
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Early-stage studies indicate a favorable toxicity profile, but comprehensive toxicological evaluations are necessary for clinical applications.
Mechanism of Action
The mechanism of action of 4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-carboxylic acid benzyl esters with variable substituents. Below is a comparative analysis with three analogs:
4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353946-31-2)
- Molecular Formula : C₁₈H₂₅N₃O₃
- Molecular Weight : 331.41 g/mol
- Key Differences: Substitution: Cyclopropyl group replaces isopropyl, and an acetylated amino group replaces the ethylamine chain. Physical Properties: Predicted density = 1.24 g/cm³; boiling point = 511.9°C; pKa = 6.81 . The acetylated amine reduces basicity compared to the primary amine in the target compound.
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (CAS: 1353954-89-8)
- Molecular Formula: Not explicitly provided, but structurally analogous to the target compound with a cyclopropylamino-methyl group.
- Key Differences :
3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
- Key Differences :
Data Table: Comparative Properties
*Estimated based on primary amine pKa values.
†Calculated from (similar structure).
Research Findings and Implications
The primary amine in the ethyl chain (target compound) enhances water solubility and hydrogen-bonding capacity relative to acetylated derivatives .
Metabolic Stability :
- Cyclopropyl-containing analogs (e.g., CAS 1353946-31-2) may exhibit improved metabolic stability due to reduced oxidative metabolism in the liver .
Synthetic Utility :
- The benzyl ester group in all compounds facilitates deprotection under mild conditions, making them versatile intermediates in peptide synthesis .
Biological Activity
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that may influence various biological pathways, making it a candidate for therapeutic applications.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{19}H_{31}N_{3}O_{2}
- CAS Number : 1353979-82-4
This compound features a piperidine ring substituted with an aminoethyl and isopropyl amino group, along with a benzyl ester moiety. Such configurations often enhance solubility and bioavailability, crucial for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain piperidine derivatives possess antibacterial and antifungal activities.
- Neuroprotective Effects : Compounds targeting neurotransmitter receptors may offer protective effects in neurodegenerative diseases.
Anticancer Activity
Studies have demonstrated that piperidine derivatives can inhibit tumor growth through various mechanisms. For instance, a related compound was shown to exhibit IC50 values in the low micromolar range against several cancer cell lines, including HeLa and CaCo-2 cells. The activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and apoptosis .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | CaCo-2 | 3.5 |
| This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial efficacy of similar piperidine compounds has been documented, showing significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) for Piperidine Derivative |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 16 |
Neuroprotective Effects
Research into the neuroprotective properties of related compounds indicates potential benefits in treating conditions like Alzheimer's disease. Compounds acting as acetylcholinesterase inhibitors have shown promise in enhancing cognitive function and reducing neuroinflammation .
Case Studies
- Cytotoxicity Assay : A study investigating the cytotoxic effects of a series of piperidine derivatives found that modifications at the amino group significantly affected their antiproliferative activity. The most active compound was identified as a potent inhibitor of cell growth in multiple cancer types.
- Antimicrobial Testing : A comparative study evaluated the antimicrobial properties of several piperidine derivatives against clinical isolates. The results indicated that modifications at the benzyl position enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
